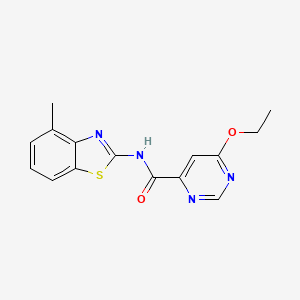
6-乙氧基-N-(4-甲基-1,3-苯并噻唑-2-基)嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer properties .
科学研究应用
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzothiazole derivatives.
Biology: Studied for its potential anti-inflammatory and anti-tubercular properties.
Medicine: Investigated for its anti-cancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用机制
Target of Action
Similar compounds have shown strong antimicrobial action against different microbial species .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit bioactive properties, suggesting they interact with biological targets .
Biochemical Pathways
Similar compounds have shown to have antimicrobial and antioxidant activities, indicating they may interact with biochemical pathways related to these functions .
Result of Action
Similar compounds have shown strong antimicrobial action against different microbial species, indicating that they may have a significant impact at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques. These methods aim to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .
相似化合物的比较
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Uniqueness
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific ethoxy and pyrimidine substitutions, which contribute to its distinct biological activities and potential therapeutic applications .
生物活性
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C15H14N4O2S
- Molecular Weight : 314.36 g/mol
- CAS Number : 2034634-49-4
- SMILES : CCOc1ncnc(c1)C(=O)Nc1sc2c(n1)c(C)ccc2
Synthesis
The synthesis of 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves the reaction of ethyl 4-methylbenzothiazole-2-carboxylate with appropriate amines under controlled conditions. The process can be optimized for yield and purity using various solvents and catalysts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide. In vitro assays have shown significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| HeLa (Cervical Cancer) | 2.41 | |
| U937 (Leukemia) | 0.79 |
The compound exhibits a dose-dependent response, indicating its potential as an effective chemotherapeutic agent.
The mechanism by which 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses have revealed that this compound significantly increases p53 expression levels and activates caspase pathways, leading to programmed cell death in treated cells .
Case Studies
- Study on MCF-7 Cells : A detailed study assessed the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide led to increased apoptosis rates compared to untreated controls. The study utilized Western blot analysis to confirm the activation of apoptotic markers .
- Cytotoxicity Against Leukemia Cells : Another investigation focused on its effects against U937 leukemia cells, demonstrating an IC50 value of 0.79 µM, which suggests potent activity compared to standard chemotherapeutics .
属性
IUPAC Name |
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-21-12-7-10(16-8-17-12)14(20)19-15-18-13-9(2)5-4-6-11(13)22-15/h4-8H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCKQSBUHBTDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














